![molecular formula C14H18N2O2 B2792603 N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide CAS No. 922885-18-5](/img/structure/B2792603.png)

N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

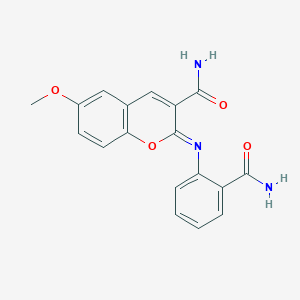

The molecular structure of N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide is characterized by a five-membered pyrrolidine ring attached to a phenyl group . The compound contains a total of 56 bonds, including 31 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, and 12 aromatic bonds .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide:

Pharmaceutical Development

N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide has been explored for its potential in drug discovery, particularly as a scaffold for developing novel biologically active compounds. Its structure allows for the efficient exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of molecules, which is crucial for binding to target proteins .

Antibacterial Agents

Research has shown that derivatives of N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide exhibit significant antibacterial activity. The structure-activity relationship (SAR) studies indicate that modifications to the N′-substituents and phenyl groups can enhance antibacterial properties, making it a promising candidate for developing new antibacterial drugs .

Enzyme Inhibition

N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide has been studied for its role in enzyme inhibition. It has shown potential in inhibiting specific enzymes, which can be useful in treating various diseases. For example, its derivatives have been investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in many physiological processes .

Neuroprotective Agents

The compound has also been explored for its neuroprotective properties. Studies suggest that it can interact with synaptic vesicle proteins, which are crucial for neurotransmitter release. This interaction can potentially protect neurons from damage, making it a candidate for treating neurodegenerative diseases .

Cancer Research

In cancer research, N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide derivatives have been investigated for their anticancer properties. The compound’s ability to interfere with cell proliferation and induce apoptosis in cancer cells makes it a valuable subject for developing new cancer therapies .

Biocatalysis

The compound has applications in biocatalysis, particularly in the resolution of racemic mixtures. Enantioselective lipases have been used to catalyze the resolution of racemic N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide derivatives, which is important for producing enantiomerically pure compounds used in pharmaceuticals .

Material Science

N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide has potential applications in material science. Its derivatives can be used to create novel materials with specific properties, such as enhanced stability or unique electronic characteristics. This makes it useful in developing new materials for various industrial applications .

Agricultural Chemistry

In agricultural chemistry, the compound has been studied for its potential as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests or weeds makes it a candidate for developing new agricultural chemicals that are more effective and environmentally friendly .

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

Related compounds with a pyrrolidin-2-one moiety have been shown to exhibit antimicrotubule activity, targeting the colchicine-binding site . This suggests that N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide may interact with its targets in a similar manner, leading to changes in cellular processes.

Result of Action

Related compounds have been shown to exhibit antiproliferative activity in the low nanomolar to low micromolar range on various human cancer cell lines . They also block cell cycle progression in the G2/M phase .

Propiedades

IUPAC Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-4-13(17)15-11-6-8-12(9-7-11)16-10-3-5-14(16)18/h6-9H,2-5,10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAUUELBTVXYAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2792523.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2792526.png)

![1,7-dimethyl-3,8-bis(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2792527.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2792528.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2792532.png)

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2792533.png)

![2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid](/img/structure/B2792534.png)

![1-[4-(2-Methoxyethyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2792535.png)

![4-{[(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl]sulfanyl}phenyl methyl ether](/img/structure/B2792538.png)

triazin-4-one](/img/structure/B2792539.png)

![2-(2-(4-(3-butoxy-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2792541.png)